3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one
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Overview
Description
3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one is a heterocyclic compound that features a benzimidazole moiety fused with a dibromochromenone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both benzimidazole and chromenone rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Coupling Reaction: The benzimidazole and dibromochromenone units are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution: The dibromo groups can be substituted with nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced forms of the benzimidazole or chromenone rings.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzimidazol-2-yl)-1H-indazole: Shares the benzimidazole moiety but differs in the fused ring structure.
1H-benzimidazole-2-yl hydrazones: Contains the benzimidazole ring with hydrazone functionality, showing different biological activities.
Benzimidazole derivatives: A broad class of compounds with various substituents on the benzimidazole ring, exhibiting diverse pharmacological properties.
Uniqueness
3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one is unique due to the presence of both benzimidazole and dibromochromenone moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6,8-dibromochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2O2/c17-9-5-8-6-10(16(21)22-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)20-15/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZGGAYQUDUVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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